1-(4-Bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of bromophenyl, dimethylthiazolyl, and dihydrochromenopyrrole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the core structures, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Aromatic substitution reactions: to introduce the bromophenyl group.
Cyclization reactions: to form the dihydrochromenopyrrole core.
Thiazole formation: through condensation reactions involving thioamides and α-haloketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Including sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Catalysts: Transition metal catalysts like palladium (Pd) or platinum (Pt) are often used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
1-(4-Bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its potential electronic properties may be explored for use in organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: shares similarities with other bromophenyl and thiazole-containing compounds.
This compound: is unique due to its specific combination of functional groups and core structures, which may confer distinct properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its potential applications in various scientific fields. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H17BrN2O3S |
---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H17BrN2O3S/c1-11-4-9-17-16(10-11)20(27)18-19(14-5-7-15(24)8-6-14)26(22(28)21(18)29-17)23-25-12(2)13(3)30-23/h4-10,19H,1-3H3 |
InChI Key |
YJQHTUAFFGQLMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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